![molecular formula C16H15N3O3 B2730581 2-[(hydroxyimino)methyl]-N~1~,N~3~-diphenylmalonamide CAS No. 245039-23-0](/img/structure/B2730581.png)
2-[(hydroxyimino)methyl]-N~1~,N~3~-diphenylmalonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(hydroxyimino)methyl]-N~1~,N~3~-diphenylmalonamide, also known as HDM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HDM is a malonamide derivative that has been shown to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Heterocyclic Derivatives Synthesis
- Shibuya (1984) discussed the synthesis of various heterocycles, including 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives, through the reaction of similar compounds with active methylenes (Shibuya, 1984).
Polymer Science Applications
- Sava (2004) synthesized a series of bismaleimide and biscitraconimide compounds with ester units, providing insights into the use of similar compounds in polymer science (Sava, 2004).
Organotin Compounds and Nonlinear Optical Properties
- Muñoz-Flores et al. (2014) synthesized new organotin derivatives and evaluated their second-order nonlinear optical response, highlighting potential applications in photonics (Muñoz-Flores et al., 2014).
Hyperbranched Aromatic Polyimides
- Yamanaka, Jikei, and Kakimoto (2000) prepared hyperbranched aromatic polyimides, which have potential applications in various industrial sectors (Yamanaka et al., 2000).
Silyl Group Modifications
- Fleming and Winter (1993) explored modifications of the silyl group, which can be applied to various organic structures (Fleming & Winter, 1993).
Amidine Synthesis
- Popov, Korchagina, and Karataeva (2013) synthesized N-substituted amidines, highlighting the use of similar compounds in pharmacology due to their biological activities (Popov et al., 2013).
Molecular Interactions Studies
- Singh et al. (2021) investigated the interactions of drugs with imidazolium-based ionic liquids, providing insights into physicochemical interactions in aqueous media (Singh et al., 2021).
Platinum-Catalyzed Hydroalkoxylation
- Qian, Han, and Widenhoefer (2004) reported on platinum-catalyzed hydroalkoxylation of hydroxy olefins, relevant to the synthesis of cyclic ethers (Qian et al., 2004).
Surface Wettability Control in Polyimides
- Tsuda, Nakamura, Osajima, and Matsuda (2015) synthesized polyimides and controlled their surface wettability via ultraviolet light irradiation (Tsuda et al., 2015).
Benzimidazole Derivatives Spectroscopic Studies
- Saral, Özdamar, and Uçar (2017) conducted structural and spectroscopic studies on benzimidazole derivatives, providing insights into the molecular structure and behavior (Saral et al., 2017).
Propriétés
IUPAC Name |
2-[(E)-hydroxyiminomethyl]-N,N'-diphenylpropanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-15(18-12-7-3-1-4-8-12)14(11-17-22)16(21)19-13-9-5-2-6-10-13/h1-11,14,22H,(H,18,20)(H,19,21)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLAVNBOEVMILF-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(C=NO)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C(/C=N/O)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

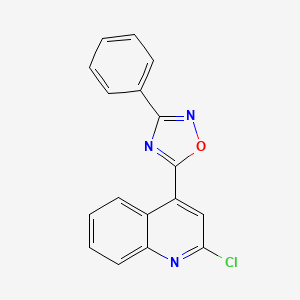
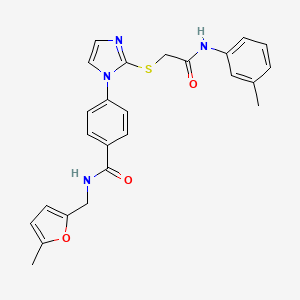
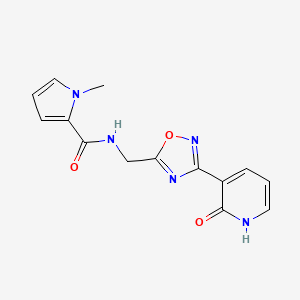
![5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole](/img/structure/B2730509.png)
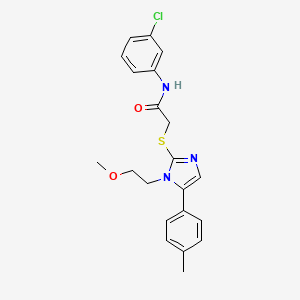
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2730512.png)
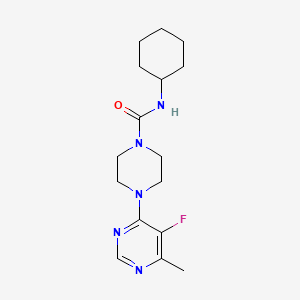
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2730514.png)

![2-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2730516.png)
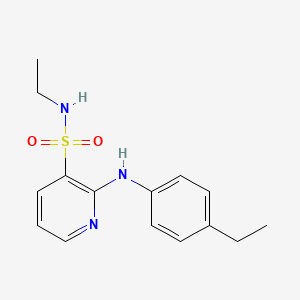
![2-[3-(2-Methoxyethoxy)phenyl]acetic acid](/img/structure/B2730519.png)
![methyl 2-(8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2730520.png)
![methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-2-(furan-2-yl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2730521.png)